molecular formula C29H34N2O2 B020339 Dotarizine CAS No. 84625-59-2

Dotarizine

Cat. No.: B020339
CAS No.: 84625-59-2
M. Wt: 442.6 g/mol
InChI Key: LRMJAFKKJLRDLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dotarizine primarily targets the 5-hydroxytryptamine (5-HT) receptors and the voltage-dependent P/Q-type calcium channel subunit alpha-1A . The 5-HT receptors, also known as serotonin receptors, play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception. The voltage-dependent P/Q-type calcium channel subunit alpha-1A is involved in the release of neurotransmitters from neurons .

Mode of Action

This compound acts as a calcium channel blocker and a serotonin receptor antagonist . As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can decrease the contraction of smooth muscle cells in blood vessels. As a serotonin receptor antagonist, it blocks the action of serotonin, which can lead to a decrease in the transmission of pain signals in the brain .

Biochemical Pathways

Its action as a calcium channel blocker and serotonin receptor antagonist suggests that it may affect pathways involved in neurotransmission and vascular smooth muscle contraction .

Result of Action

The molecular and cellular effects of this compound’s action include the blockade of calcium channels and inhibition of serotonin receptors, which can lead to a decrease in the transmission of pain signals in the brain and a reduction in the contraction of vascular smooth muscle cells . This can result in the relief of migraine symptoms.

Action Environment

One study suggests that this compound has a pronounced effect on basal as well as cortical arteries of the brain

Biochemical Analysis

Biochemical Properties

Dotarizine interacts with various enzymes and proteins. It acts on the 5-hydroxytryptamine receptor 2A, 5-hydroxytryptamine receptor 1A, and the voltage-dependent P/Q-type calcium channel subunit alpha-1A .

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to block P/Q Ca2+ channels and exocytosis in a voltage-dependent manner in chromaffin cells . This suggests that this compound may influence cell function by modulating calcium signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a calcium channel blocker and as an antagonist at various 5-hydroxytryptamine receptors . This suggests that this compound exerts its effects at the molecular level by binding to these receptors and inhibiting their function.

Temporal Effects in Laboratory Settings

It has been reported that this compound can reduce LDH release and Ca2+ oscillations induced by veratridine .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a study on dogs, it was found that a dosage of 0.079 mg/kg/min of this compound significantly raised the stroke index and ejection fraction .

Metabolic Pathways

As a calcium channel blocker, it is likely that this compound interacts with enzymes and cofactors involved in calcium signaling pathways .

Chemical Reactions Analysis

Dotarizine undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can occur but are not extensively detailed.

    Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.

Common reagents and conditions for these reactions are not extensively documented in the available literature. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Properties

IUPAC Name

1-benzhydryl-4-[3-(2-phenyl-1,3-dioxolan-2-yl)propyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O2/c1-4-11-25(12-5-1)28(26-13-6-2-7-14-26)31-21-19-30(20-22-31)18-10-17-29(32-23-24-33-29)27-15-8-3-9-16-27/h1-9,11-16,28H,10,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJAFKKJLRDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2(OCCO2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60233630
Record name Dotarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84625-59-2
Record name Dotarizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84625-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotarizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084625592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotarizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06446
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dotarizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60233630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOTARIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO7663S6D3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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